![molecular formula C13H19N B14455794 3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- CAS No. 72928-01-9](/img/structure/B14455794.png)
3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)-
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Overview
Description
3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- is an organic compound that belongs to the class of cycloalkenes. This compound is characterized by a cyclohexene ring with a nitrile group (carbonitrile) attached to it, along with methyl and butenyl substituents. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with methylmagnesium bromide to form 1-methylcyclohexanol, followed by dehydration in the presence of an acid or base to yield the desired compound . Another approach involves the use of N-bromosuccinimide (NBS) for free radical bromination, followed by nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like NBS.
Common Reagents and Conditions
Oxidation: Ozone, hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or other substituted derivatives.
Scientific Research Applications
3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis to derive other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, participating in various nucleophilic addition reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexene: A similar compound with a cyclohexene ring and a methyl group substituent.
Cyclohexene-1-carboxylic acid, methyl ester: Another related compound with a carboxylic acid ester group.
Uniqueness
3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- is unique due to its combination of a nitrile group and multiple substituents on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)-, also known by its CAS registry number 68084-04-8, is a compound of interest due to its diverse biological activities. This article aims to provide an overview of its biological activity, including genotoxicity, repeated dose toxicity, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : C₉H₁₃N
- Molecular Weight : 135.21 g/mol
- CAS Number : 68084-04-8
Genotoxicity
A significant aspect of evaluating the safety profile of any compound is its genotoxic potential. The genotoxicity of 3-Cyclohexene-1-carbonitrile was assessed using the Ames test and an in vitro micronucleus test:
- Ames Test Results : The compound was tested on various strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537, TA102) at concentrations up to 5000 μg/plate. No significant increases in revertant colonies were observed, indicating that the compound is non-mutagenic under the conditions tested .
- Micronucleus Test : Human peripheral blood lymphocytes were treated with the compound at concentrations up to 1890 μg/mL. The results showed no induction of binucleated cells with micronuclei, further supporting that it does not exhibit clastogenic activity .
Repeated Dose Toxicity
Data regarding repeated dose toxicity for this compound is limited. However, existing assessments suggest that systemic exposure remains below the threshold for concern based on Cramer Class III materials. This indicates a favorable safety profile for repeated exposure scenarios .
Therapeutic Potential
While specific therapeutic applications of 3-Cyclohexene-1-carbonitrile remain underexplored, compounds with similar structures have been investigated for their anti-cancer properties and other biological activities. For example:
- Anti-cancer Activity : Some derivatives have shown cytotoxic effects against various tumor cell lines. Although no direct studies on this specific compound have been published regarding anti-cancer activity, its structural relatives warrant further investigation in this area .
Data Table: Summary of Biological Activity Studies
Study Type | Methodology | Concentration Tested | Results |
---|---|---|---|
Ames Test | Bacterial reverse mutation assay | Up to 5000 μg/plate | Non-mutagenic |
Micronucleus Test | In vitro test on human lymphocytes | Up to 1890 μg/mL | Non-clastogenic |
Repeated Dose Toxicity | Risk assessment | Not specified | Below TTC for Cramer Class III materials |
Case Studies and Research Findings
Research on related compounds has revealed insights into potential applications:
- Anti-H. pylori Activity : Some derivatives have demonstrated effectiveness against Helicobacter pylori, which could suggest a pathway for exploring similar activities in 3-Cyclohexene-1-carbonitrile .
- Urease Inhibition : Compounds with structural similarities have shown urease inhibitory activity, which could be relevant for developing treatments against urease-related conditions .
Properties
CAS No. |
72928-01-9 |
---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-methyl-5-(3-methylbut-2-enyl)cyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C13H19N/c1-10(2)4-7-13-8-12(9-14)6-5-11(13)3/h4-5,12-13H,6-8H2,1-3H3 |
InChI Key |
DOAJNMLFKJDTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1CC=C(C)C)C#N |
Origin of Product |
United States |
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